

# Measuring SOS1 Degradation with PROTAC

## SOS1 Degradar-10: Application Notes and Protocols

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### Compound of Interest

Compound Name: PROTAC SOS1 degrader-10

Cat. No.: B15610566

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## Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of the RAS/MAPK pathway, often driven by mutations in RAS genes, is a hallmark of many cancers.[2] Consequently, SOS1 has emerged as a promising therapeutic target.

PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins through the ubiquitin-proteasome system.[3] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

**PROTAC SOS1 degrader-10** is a potent and selective degrader of SOS1. It functions by engaging the Cereblon (CRBN) E3 ligase to induce the proteasomal degradation of SOS1.[4] This targeted degradation of SOS1 leads to the inhibition of downstream signaling, such as the phosphorylation of ERK, and has been shown to inhibit the proliferation of cancer cells with KRAS mutations.[4]

These application notes provide detailed protocols for measuring the degradation of SOS1 in cultured cells treated with **PROTAC SOS1 degrader-10**, primarily using quantitative Western blotting.

## Data Presentation

### In Vitro Activity of PROTAC SOS1 degrader-10

Cell Line	KRAS Mutation	DC50 (nM) <sup>1</sup>	IC50 (nM) <sup>2</sup>
SW620	G12V	2.23	36.7
A549	G12S	1.85	52.2
DLD-1	G13D	7.53	107

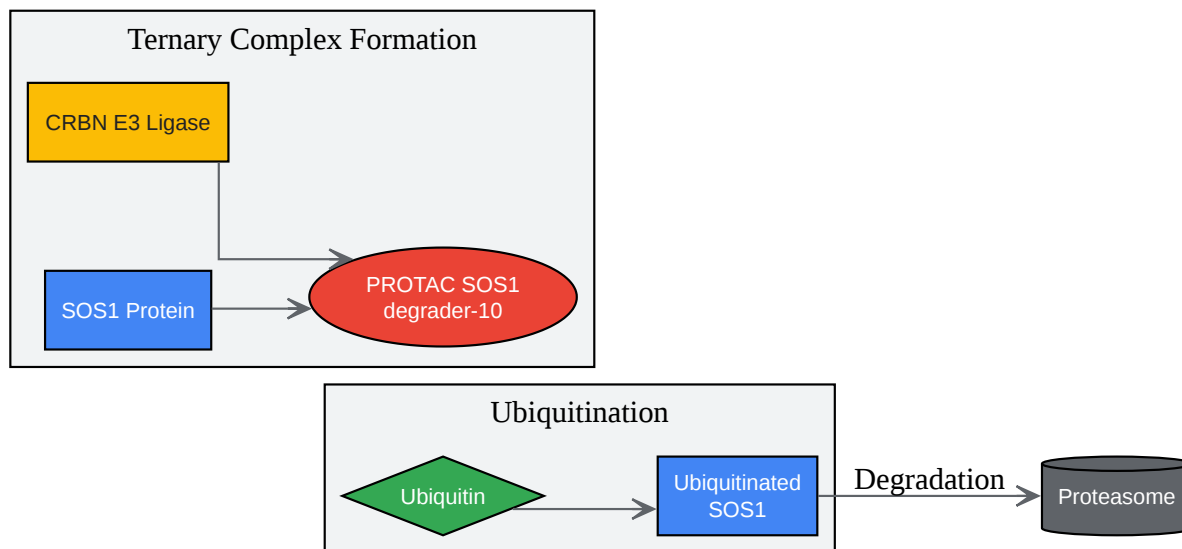
<sup>1</sup>DC50: Half-maximal degradation concentration.[4] <sup>2</sup>IC50: Half-maximal inhibitory concentration for cell proliferation.[4]

## Signaling Pathways and Experimental Workflows



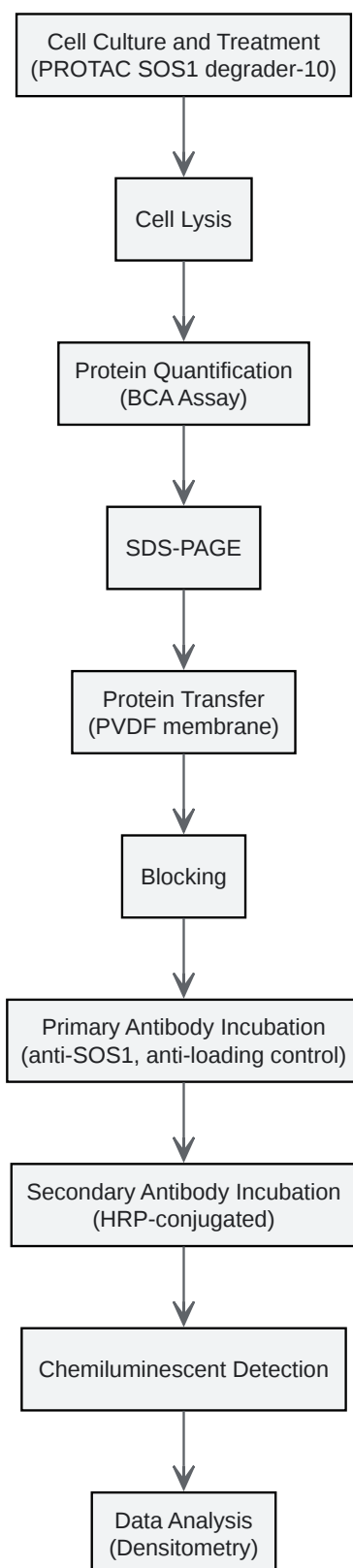
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**Caption:** Simplified SOS1 signaling pathway.



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**Caption:** Mechanism of action for **PROTAC SOS1 degrader-10**.



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**Caption:** Experimental workflow for Western blot analysis.

## Experimental Protocols

### Protocol 1: Measuring SOS1 Degradation by Quantitative Western Blot

This protocol details the measurement of SOS1 protein levels in cells following treatment with **PROTAC SOS1 degrader-10**.

Materials:

- Cell Lines: SW620 (ATCC CCL-227), A549 (ATCC CCL-185), DLD-1 (ATCC CCL-221)
- Culture Media:
  - SW620 & DLD-1: RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)[6]
  - A549: F-12K Medium with 10% FBS
- **PROTAC SOS1 degrader-10** (e.g., MedChemExpress HY-145678)
- Vehicle Control: DMSO
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
- Protein Assay: BCA Protein Assay Kit
- SDS-PAGE reagents
- PVDF membrane
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
- Primary Antibodies:
  - Rabbit anti-SOS1 antibody (e.g., Cell Signaling Technology #5890)
  - Mouse or Rabbit anti-loading control antibody (e.g., anti-GAPDH, anti- $\beta$ -actin, or anti-vinculin)

- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Chemiluminescent Substrate
- Imaging System for chemiluminescence detection

#### Procedure:

- Cell Seeding:
  - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
  - Allow cells to adhere and grow overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Cell Treatment:
  - Prepare serial dilutions of **PROTAC SOS1 degrader-10** in complete culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 1000 nM.
  - Include a vehicle-only control (e.g., 0.1% DMSO).
  - Aspirate the old medium from the cells and replace it with the medium containing the PROTAC or vehicle.
  - Incubate for the desired time period (e.g., 2, 4, 8, 16, or 24 hours). A 24-hour treatment is a common endpoint for determining DC50.<sup>[7]</sup>
- Cell Lysis:
  - After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
  - Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
  - Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
- Sample Preparation and SDS-PAGE:
  - To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
  - Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-SOS1 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - For the loading control, the membrane can be stripped and re-probed with the loading control antibody, or a separate gel can be run.

- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
  - Quantify the band intensities using densitometry software (e.g., ImageJ).[8]
  - Normalize the SOS1 band intensity to the corresponding loading control band intensity for each sample.
  - Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.

## Protocol 2: Proteasome Inhibition Control

This protocol is essential to confirm that the observed degradation of SOS1 is mediated by the proteasome.

Procedure:

- Follow the cell seeding and growth steps as in Protocol 1.
- Pre-treat one set of wells with a proteasome inhibitor, such as MG132 (typically 10-20  $\mu$ M), for 1-2 hours before adding **PROTAC SOS1 degrader-10**.[9][10]
- Treat the cells with **PROTAC SOS1 degrader-10** at a concentration known to cause significant degradation (e.g., 100 nM) with and without the proteasome inhibitor. Include a vehicle-only control and a proteasome inhibitor-only control.
- Incubate for the desired time (e.g., 8 hours).
- Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
- Expected Outcome: The degradation of SOS1 induced by **PROTAC SOS1 degrader-10** should be significantly rescued or blocked in the cells pre-treated with MG132.



## Protocol 3: SOS1 Ubiquitination Assay (Immunoprecipitation)

This assay confirms that **PROTAC SOS1 degrader-10** induces the ubiquitination of SOS1.

### Materials:

- All materials from Protocol 1
- Proteasome Inhibitor: MG132
- Immunoprecipitation (IP) Lysis Buffer: (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, supplemented with protease and deubiquitinase inhibitors like N-ethylmaleimide (NEM))
- Anti-SOS1 Antibody for IP
- Protein A/G Agarose or Magnetic Beads
- Anti-Ubiquitin Antibody for Western blot (e.g., P4D1)

### Procedure:

- Seed cells in 10 cm dishes to obtain a sufficient amount of protein.
- Treat cells with **PROTAC SOS1 degrader-10** (e.g., 100 nM) and MG132 (10-20  $\mu$ M) for 4-6 hours. The MG132 is crucial to allow the accumulation of ubiquitinated SOS1.
- Lyse the cells in IP lysis buffer.
- Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with an anti-SOS1 antibody overnight at 4°C with rotation to form antibody-antigen complexes.
- Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the complexes.

- Wash the beads extensively with IP lysis buffer.
- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
- Analyze the eluates by Western blotting as in Protocol 1, but probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear above the expected size of SOS1 indicates polyubiquitination. The membrane can then be stripped and re-probed for SOS1 to confirm the successful immunoprecipitation.[11]

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